
Butane, 2,2-difluoro-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butane, 2,2-difluoro-3-methyl- is an organic compound with the molecular formula C5H10F2. It is a branched alkane with two fluorine atoms attached to the second carbon and a methyl group attached to the third carbon. This compound is part of the larger family of fluorinated hydrocarbons, which are known for their unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butane, 2,2-difluoro-3-methyl- typically involves the fluorination of a suitable precursor. One common method is the reaction of 3-methyl-2-butanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds as follows:
3-methyl-2-butanol+DAST→Butane, 2,2-difluoro-3-methyl-+by-products
Industrial Production Methods
In an industrial setting, the production of Butane, 2,2-difluoro-3-methyl- may involve large-scale fluorination processes using more efficient and cost-effective fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butane, 2,2-difluoro-3-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the removal of fluorine atoms, resulting in the formation of hydrocarbons.
Common Reagents and Conditions
Substitution: Halogen exchange reactions using reagents like chlorine or bromine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of halogenated derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Applications De Recherche Scientifique
Butane, 2,2-difluoro-3-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Butane, 2,2-difluoro-3-methyl- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can form strong bonds with these targets, leading to changes in their activity and function. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butane, 2,2-difluoro-: Similar structure but without the methyl group.
Butane, 2,3-difluoro-: Fluorine atoms attached to different carbon atoms.
Butane, 2,2-dichloro-3-methyl-: Chlorine atoms instead of fluorine.
Uniqueness
Butane, 2,2-difluoro-3-methyl- is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct chemical properties. The fluorine atoms increase the compound’s stability and reactivity, while the methyl group adds steric hindrance, affecting its interactions with other molecules.
Propriétés
Numéro CAS |
51891-58-8 |
|---|---|
Formule moléculaire |
C5H10F2 |
Poids moléculaire |
108.13 g/mol |
Nom IUPAC |
2,2-difluoro-3-methylbutane |
InChI |
InChI=1S/C5H10F2/c1-4(2)5(3,6)7/h4H,1-3H3 |
Clé InChI |
WTFQLRFJNHTEIC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Silane, trimethyl[(pentafluorophenyl)ethynyl]-](/img/structure/B14657918.png)







![Ethyl [4-(4-chlorophenyl)-2-(diethylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B14657977.png)




